

Istamycin A0 mechanism of action

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Compound Focus: Istamycin A0

Cat. No.: S646955

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Istamycin A0 Technical Profile

Table 1: Core Characteristics and Physicochemical Properties of Istamycin A0

Property	Description
Chemical Class	2-deoxy-aminocyclitol aminoglycoside antibiotic [1] [2]
Empirical Formula	$C_{15}H_{32}N_4O_4$ [3]
Source Organism	<i>Streptomyces tenjimariensis</i> (e.g., Strain SS-939, ATCC 31603) [3] [4] [5]
Bioactive Target	Small ribosomal subunit, leading to inhibition of protein synthesis [6]
Key Functional Groups	Two N-methyl groups, one O-methyl group [3]
Solubility	Soluble in water and methanol; sparingly soluble or insoluble in ethanol and other common organic solvents [3]
Chemical Tests	Positive reaction with ninhydrin and Rydon-Smith reagents [3]

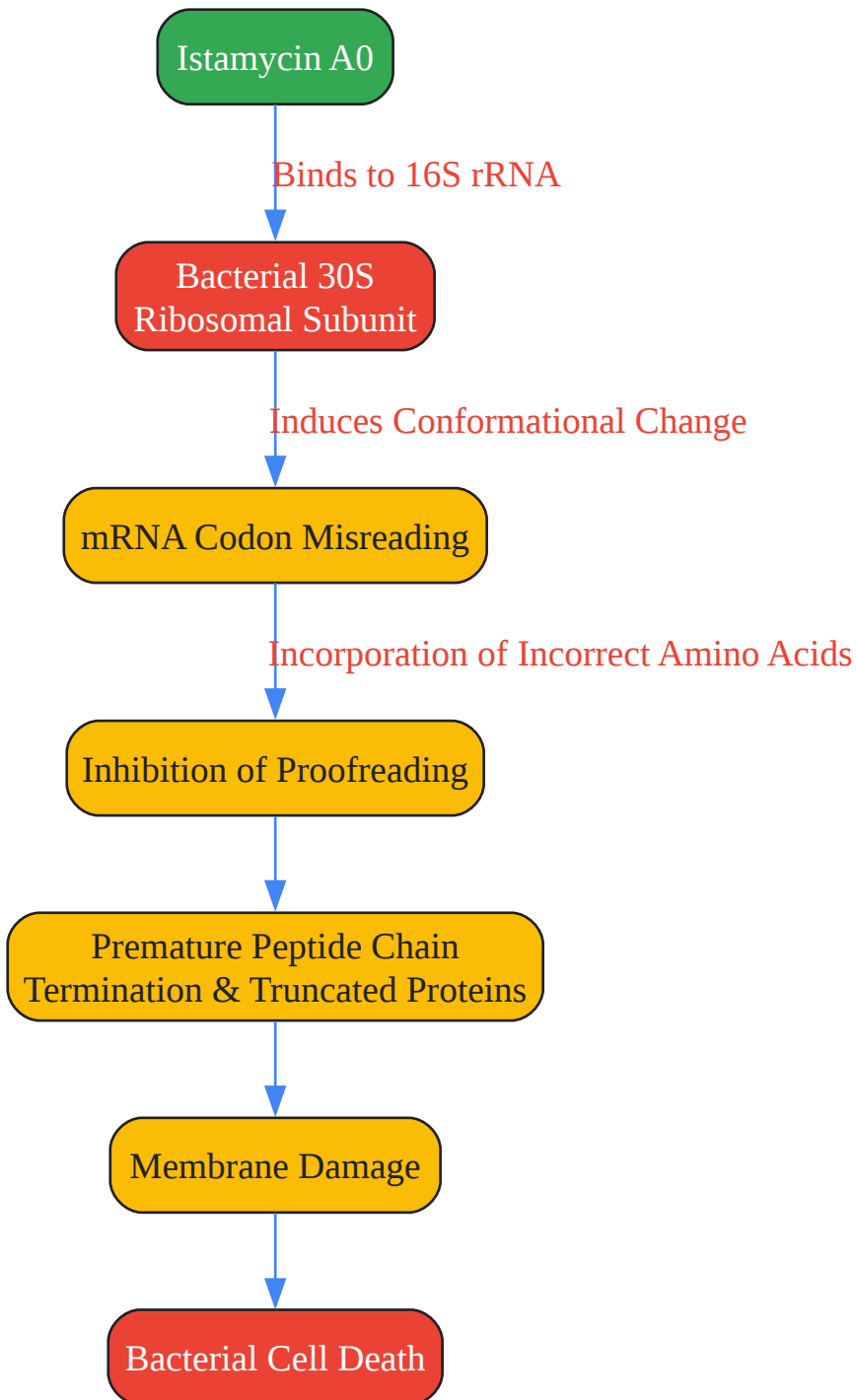
Table 2: Experimental Conditions for Production and Analysis

Aspect	Protocol / Condition
Production Strain	<i>Streptomyces tenjimariensis</i> ATCC 31603 [1] [7]
Optimal Culture Media	Aminoglycoside Production Medium (APM) or Protoplast Regeneration Medium (PRM) [7]
Fermentation Parameters (OFAT)	6 days incubation; 200 rpm agitation [7]
Optimized Conditions (CCD Model)	Initial pH 6.38; Temperature 30°C; 5.3% CaCO ₃ concentration [7]

| **Analytical Method (HPLC-MS/MS)** | **Column:** Acquity CSH C18 with gradient elution. **Mobile Phase:** 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile. **Detection:** Electrospray ionization ion trap tandem mass spectrometry. [1] | | **Chiral Separation** | Macrocyclic glycopeptide-bonded chiral column for resolving 1- or 3-epimeric pairs [1] |

Proposed Mechanism of Action and Molecular Mechanism

While the exact molecular interaction of Istamycin A0 with its ribosomal target is not fully elucidated in the search results, its mechanism is consistent with the general aminoglycoside pathway initiated by binding to the bacterial small ribosomal subunit.



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Diagram 1: Proposed mechanism of action for Istamycin A0, involving binding to the 30S ribosomal subunit, inducing misreading of the genetic code, and leading to bacterial cell death.

Research and Development Insights

- **Biosynthetic Pathway:** Istamycin A0 belongs to the 2-deoxystreptamine (2DOS)-containing aminoglycosides [2]. Its biosynthesis in *S. tenjimariensis* shares common enzymatic steps with other related antibiotics like butirosin and neomycin, particularly in the formation of the 2-deoxy-aminocyclitol core [2].
- **Production Optimization:** Recent work using **Central Composite Design (CCD)** has significantly improved yield. This statistical approach optimized key environmental variables, resulting in a **31-fold increase** in production compared to unoptimized conditions [7].

Knowledge Gaps and Research Directions

The specific molecular interactions of Istamycin A0, such as its precise binding site on the 16S rRNA and the exact nature of the conformational changes it induces, remain areas for further investigation. Future research directions could include:

- **Structural Studies:** Employing **X-ray crystallography** or **Cryo-Electron Microscopy** to visualize the Istamycin A0-ribosome complex at atomic resolution.
- **Resistance Profiling:** Detailed study of the activity of Istamycin A0 against clinical isolates with specific aminoglycoside-modifying enzymes to assess its potential to overcome resistance.

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